molecular formula C15H12O2 B041807 alpha-Phenylcinnamic acid CAS No. 91-48-5

alpha-Phenylcinnamic acid

Cat. No.: B041807
CAS No.: 91-48-5
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
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Mechanism of Action

Target of Action

Alpha-Phenylcinnamic acid is a phenylpropanoid, more specifically, a derivative of cinnamic acid . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids . .

Biochemical Pathways

This compound is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . The Perkin reaction is a chemical reaction used to synthesize cinnamic acids. It involves the condensation of aromatic aldehydes with acetic anhydride using sodium acetate as a base . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water is slight , which could affect its distribution and bioavailability in aqueous environments. Additionally, it is known to be an irritant , suggesting that it may cause irritation in certain environments or under certain conditions.

Properties

IUPAC Name

(E)-2,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDLDNGQCUOJQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871015
Record name (E)-alpha-Phenylcinnamic acid
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-48-5, 3368-16-9
Record name (E)-α-Phenylcinnamic acid
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Record name alpha-Phenylcinnamic acid, (E)-
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Record name alpha-Phenylcinnamic acid
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Record name 91-48-5
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Record name 2-Phenylcinnamic acid
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Record name (E)-alpha-Phenylcinnamic acid
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Record name α-phenylcinnamic acid
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Record name 2,3-diphenylprop-2-enoic acid
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Record name .ALPHA.-PHENYLCINNAMIC ACID, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of alpha-phenylcinnamic acid in scientific research?

A1: this compound serves as a valuable tool in several research areas. It has been studied for its potential therapeutic benefits, particularly its inhibitory effects on arachidonate metabolism in leukocytes []. Additionally, its unique structural properties make it a useful substrate in exploring various chemical reactions, including enantioselective hydrogenation with cinchonidine-modified palladium catalysts [, ] and decarboxylation reactions using ionic liquids [].

Q2: Can you elaborate on the structural characteristics of this compound and provide its molecular formula and weight?

A2: this compound is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol. Its structure consists of a benzene ring linked to a cinnamic acid moiety through a single bond at the alpha position of the cinnamic acid.

Q3: Several studies mention the "E" and "Z" isomers of this compound. What is the significance of these isomers, and how do their properties differ?

A3: The "E" and "Z" designations refer to the geometrical isomers of this compound, arising from the restricted rotation around the double bond in the cinnamic acid moiety. These isomers can exhibit different physical and chemical properties, impacting their reactivity and biological activity. For instance, research has focused on the enantioselective hydrogenation of (E)-alpha-phenylcinnamic acid to produce specific enantiomers of 2,3-diphenylpropionic acid, highlighting the importance of isomeric purity in certain applications [, ].

Q4: Are there any established analytical methods for detecting and quantifying this compound and its metabolites in biological samples?

A4: While research on analytical methods specifically for this compound and its metabolites is limited within the provided papers, a high-pressure liquid chromatographic method has been successfully employed to determine salicylsalicylic acid, aspirin, and salicylic acid in human plasma and urine []. This method, utilizing UV detection and specific extraction procedures, demonstrates the potential for adapting similar techniques to analyze this compound and its metabolic products.

Q5: How is computational chemistry being utilized in research related to this compound?

A5: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers utilize molecular modeling techniques to investigate the structure and potential energy surfaces of its E and Z isomers []. Furthermore, bond order calculations on neutral molecules and radical cations of this compound silylesters provide insights into their fragmentation patterns upon electron impact ionization [].

Q6: The Pschorr synthesis is mentioned in the context of this compound. Can you elaborate on the significance of this reaction and its relevance to this compound?

A6: The Pschorr synthesis is a classic chemical reaction used to construct polycyclic aromatic compounds []. While not directly using this compound itself, the reaction involves diazonium salt intermediates, similar to those potentially derived from this compound derivatives. This reaction highlights the potential for synthesizing structurally complex molecules related to this compound, expanding its utility in organic synthesis.

Q7: Some studies investigate the effects of this compound derivatives. How do modifications to the basic structure of this compound impact its activity?

A7: Modifications to the basic structure of this compound, particularly the addition of hydroxyl groups to the phenyl rings, significantly influence its biological activity []. For example, 3,3',4-trihydroxystilbene, a derivative obtained by decarboxylation of an this compound derivative, exhibits potent inhibitory effects on leukocyte lipoxygenase and cyclooxygenase activities. This highlights the potential for structure-activity relationship (SAR) studies to identify more potent and selective derivatives of this compound for specific therapeutic applications.

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